molecular formula C20H17ClFN3OS B2758945 (4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone CAS No. 1358760-39-0

(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2758945
CAS RN: 1358760-39-0
M. Wt: 401.88
InChI Key: IZJBHFIAUFCWOY-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its physical appearance (solid, liquid, gas, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, with starting materials undergoing various transformations to yield the final product. The synthesis is usually optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. Techniques used might include NMR, IR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation .

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Research on similar heterocyclic compounds, such as the synthesis and characterization of novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl analogs, has been conducted. These studies involve detailed analysis through UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The theoretical studies, including density functional theory (DFT) calculations, provide insights into the structural and electronic properties of these compounds. Additionally, molecular docking studies aim to understand their antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Shahana & Yardily, 2020).

Antimicrobial Activity Studies

Compounds structurally related to (4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone have been evaluated for their antimicrobial properties. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, synthesized through specific condensation processes, has shown distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent. Such findings underscore the broader relevance of these compounds in medical research, particularly in developing new treatments for infectious diseases and cancer (Zhi-hua Tang & W. Fu, 2018).

Fluorogenic Labeling for Biomedical Analysis

In the realm of analytical chemistry, similar compounds have been employed as fluorogenic labeling reagents for amino acids in pharmaceuticals. The use of phanquinone, for example, has been explored for pre-column derivatization, leading to efficient separation and detection of amino acid derivatives in high-performance liquid chromatography (HPLC) with fluorescence detection. This technique is valuable for the quality control of pharmaceutical products, demonstrating the application of such compounds in enhancing analytical methodologies for biomedical analysis (R. Gatti et al., 2004).

Catalytic Reduction Studies

Research has also explored the catalytic reduction capabilities of related compounds, such as the use of ruthenium-catalyzed reductions involving chloro or nitro substituents. These studies contribute to the broader understanding of chemical reactions and catalysis, with implications for industrial synthesis processes, pharmaceutical compound development, and the production of materials with reduced environmental impact (Yoshihisa Watanabe et al., 1984).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action at the molecular level .

Safety and Hazards

Information on safety and hazards is typically provided in a material safety data sheet (MSDS). This includes information on toxicity, flammability, reactivity, and environmental hazards .

Future Directions

Future research on the compound could involve improving its synthesis, studying its properties in more detail, investigating its biological activity, or developing applications for the compound .

properties

IUPAC Name

[4-(4-chloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3OS/c21-13-1-4-15(5-2-13)24-19-16-11-14(22)3-6-18(16)23-12-17(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJBHFIAUFCWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

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